Atorvastatin LactaM Phenanthren-methylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

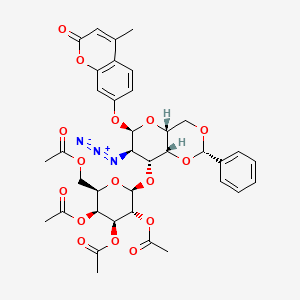

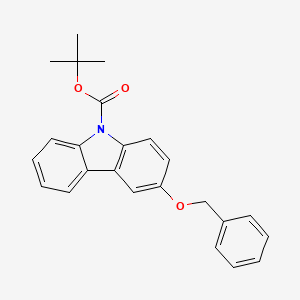

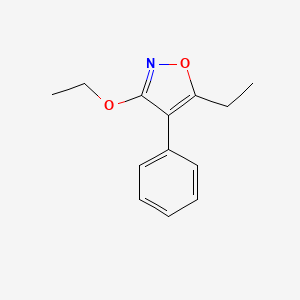

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a derivative of atorvastatin, a widely used statin medication. This compound is characterized by its complex molecular structure, which includes a lactam ring and a phenanthrene moiety. It is primarily used in pharmaceutical research and development due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Atorvastatin Lactam Phenanthrene Methyl Ester is used in various scientific research applications, including:

Chemistry: It serves as a reference standard for analytical method development and validation.

Biology: The compound is studied for its potential effects on cellular processes and pathways.

Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

The primary target of Atorvastatin Lactam Phenanthrene Methyl Ester is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate .

Mode of Action

Atorvastatin Lactam Phenanthrene Methyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby inhibiting the production of cholesterol . This results in decreased hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and other important biomolecules . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very-low-density lipoprotein (VLDL) .

Pharmacokinetics

Atorvastatin is primarily metabolized in the liver, the site of cholesterol synthesis and LDL clearance .

Result of Action

The primary result of Atorvastatin Lactam Phenanthrene Methyl Ester’s action is a reduction in LDL cholesterol levels . This is associated with a decreased risk of atherosclerotic cardiovascular disease (ASCVD), including conditions such as heart attack and stroke .

Action Environment

The efficacy and stability of Atorvastatin Lactam Phenanthrene Methyl Ester can be influenced by various environmental factors. For instance, statins are known to be susceptible to hydrolytic, oxidative, and photolytic degradation . They frequently undergo chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Lactam Phenanthrene Methyl Ester involves multiple steps. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The final product is obtained through hydrolytic deprotection and lactonization .

Industrial Production Methods

Industrial production methods for Atorvastatin Lactam Phenanthrene Methyl Ester are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Atorvastatin Lactam Phenanthrene Methyl Ester undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the lactam ring, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can occur at various positions on the phenanthrene moiety, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine and chlorine are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can have different pharmacological activities and are often studied for their potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atorvastatin: The parent compound, widely used as a lipid-lowering agent.

Simvastatin: Another statin with a similar mechanism of action.

Rosuvastatin: Known for its high potency and efficacy in lowering LDL cholesterol levels.

Fluvastatin: A statin with a slightly different chemical structure but similar pharmacological effects.

Uniqueness

Atorvastatin Lactam Phenanthrene Methyl Ester is unique due to its complex structure, which includes a lactam ring and a phenanthrene moiety. This structural complexity may confer unique pharmacological properties, making it a valuable compound for research and development.

Eigenschaften

IUPAC Name |

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAZGMYTSSOJAZ-OFYDQPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)

![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)